4-Chloro-1,1,1-trifluorobutane
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Overview
Description
4-Chloro-1,1,1-trifluorobutane is a halogenated organic compound with the chemical formula C4H6ClF3. It is a colorless liquid with a boiling point of 56°C and a molecular weight of 146.54 g/mol. This compound is widely used in various industrial applications, including as a solvent, refrigerant, and blowing agent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1,1,1-trifluorobutane typically involves the halogenation of butane derivatives. One common method is the chlorination of 1,1,1-trifluorobutane using chlorine gas under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron chloride, to facilitate the substitution of hydrogen atoms with chlorine .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, ensures the efficient production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1,1,1-trifluorobutane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups, such as hydroxyl or amino groups, using appropriate reagents.
Reduction Reactions: The compound can be reduced to form 1,1,1-trifluorobutane by using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of this compound can lead to the formation of corresponding alcohols or carboxylic acids.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Substitution: 4-Hydroxy-1,1,1-trifluorobutane or 4-Amino-1,1,1-trifluorobutane.
Reduction: 1,1,1-Trifluorobutane.
Oxidation: 4-Chloro-1,1,1-trifluorobutanol or 4-Chloro-1,1,1-trifluorobutanoic acid.
Scientific Research Applications
4-Chloro-1,1,1-trifluorobutane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: Employed in the study of halogenated compounds’ effects on biological systems.
Medicine: Investigated for its potential use in pharmaceutical formulations and drug delivery systems.
Industry: Utilized in the production of refrigerants, blowing agents, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-1,1,1-trifluorobutane involves its interaction with molecular targets through halogen bonding and hydrophobic interactions. These interactions can affect the stability and reactivity of the compound in various chemical and biological environments. The pathways involved include the activation of specific enzymes and receptors that mediate the compound’s effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-Chloro-1,1,1-trifluorobutane is unique due to its specific halogenation pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications in both research and industry .
Properties
IUPAC Name |
4-chloro-1,1,1-trifluorobutane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6ClF3/c5-3-1-2-4(6,7)8/h1-3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUFCPOCAIPBDNE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(F)(F)F)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClF3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20342338 |
Source
|
Record name | 4-Chloro-1,1,1-trifluorobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20342338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.54 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
406-85-9 |
Source
|
Record name | 4-Chloro-1,1,1-trifluorobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20342338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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